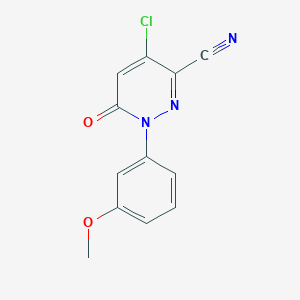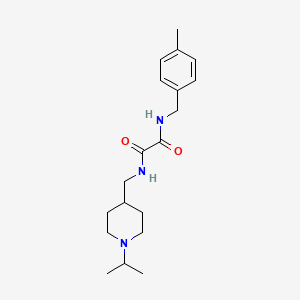
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide, also known as IPPOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. IPPOM belongs to the class of oxalamide compounds and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds often involves complex chemical reactions aiming at creating molecules with specific properties. For example, the synthesis of oxalamide and its derivatives, including those similar to the compound of interest, has been explored for various applications, such as in the development of new materials or as ligands in coordination chemistry. One study detailed the synthesis and characterization of vanadium complexes involving oxalamide ligands, demonstrating the potential of these compounds in catalysis and material science (Maass, Chen, Zeller, & Luck, 2016).
Antitumor Activity
- Research into the antitumor activities of similar compounds has led to the discovery of potential therapeutic agents. For instance, derivatives of pyrido[2,3-d]pyrimidines, which share a structural motif with oxalamide derivatives, have shown significant activity against certain types of cancer in preclinical models (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Molecular Probes and Ligands
- Compounds related to "N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide" have been investigated as molecular probes or ligands for studying biological receptors. For example, the development of highly potent dopamine D4 receptor-selective ligands indicates the utility of these compounds in neuroscience research and potential therapeutic applications (Kula, Baldessarini, Kebabian, Bakthavachalam, & Xu, 1997).
Fluorescence and Photophysical Studies
- The study of fluorescence enhancement in compounds with N-phenyl substitutions has implications for the development of fluorescent probes and materials. Such research highlights the importance of structural modifications in tuning the photophysical properties of organic compounds, which could be relevant for creating sensors or other photonic devices (Yang, Chiou, & Liau, 2002).
Neuroprotection and Ion Exchange Inhibition
- Exploring the pharmacological properties of novel compounds, such as Na+/Ca2+ exchange inhibitors, has led to insights into their potential for treating neurological damage induced by conditions like hypoxia. This line of research provides a foundation for developing drugs that offer neuroprotection or other therapeutic benefits in neurological disorders (Iwamoto & Kita, 2006).
properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)22-10-8-17(9-11-22)13-21-19(24)18(23)20-12-16-6-4-15(3)5-7-16/h4-7,14,17H,8-13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAYRTLPZVPUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(m-tolyl)propanamide](/img/structure/B2895498.png)
![Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2895499.png)
![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)


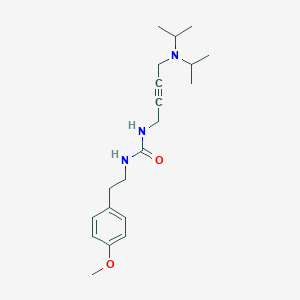
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2895509.png)
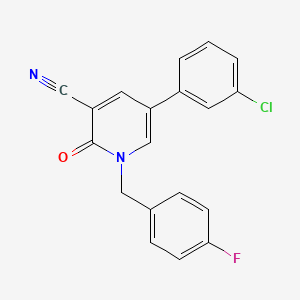
![N-[(1S)-1-(4-Methylsulfanylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2895512.png)
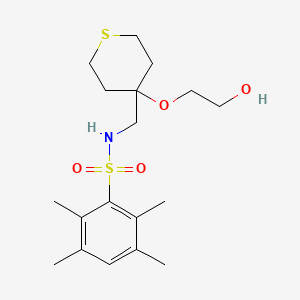
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895515.png)
